

Structural Modifications and Biological Activity

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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

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The core structure of barbituric acid offers several sites for modification, primarily at the C5 position, the N1 and N3 atoms of the pyrimidine ring, and the C2 oxygen. Strategic substitutions at these positions have led to the development of analogues with enhanced potency and specific biological activities.

Anticancer Activity

Barbituric acid derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The structural features influencing the anticancer potency are summarized below.



Analogue Class	Structural Modification	Key Findings	Cell Lines Tested	Reference
Thiobarbiturates	Substitution of C2 oxygen with sulfur.	Generally exhibit good cytotoxic activity. Compound 2b (5-{1[2-(4-chlorophenyl)2-oxoethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydropyrimidine-4,6-dione) showed marked antitumor activity.	DWD, MCF7, DU145	[1]
C5-Dienyl Analogues	Introduction of a dienyl functionality with a terminal phenyl ring at the C5 position.	Compound 1b showed potent cytotoxicity against lung cancer cells with minimal effect on normal fibroblasts. It was more effective than its thiobarbituric acid counterpart (2a) in in vivo models.	A549 (Lung Cancer)	[2]
Azole Hybrids	Attachment of a 1,2,3-triazole ring at the C5 position via a methylene linker.	Compound 3s (5- ((1-(4- (trifluoromethyl)p henyl)-1H-1,2,3- triazol-4- yl)methylene)pyri	BEL-7402, MCF- 7, HCT-116	[3]



		midine- 2,4,6(1H,3H,5H)- trione) displayed high antiproliferative activity with an IC50 of 4.02 µM and high selectivity for cancer cells over normal cells.		
Chromene Derivatives	Fusion of a chromene ring system with the barbituric acid moiety.	Barbituric acid-based chromenes were generally more potent than the corresponding thiobarbituric acid derivatives. Compound 4g was the most potent, inducing apoptosis via ROS generation and caspase activation.	A2780, MCF7, A549	[4]

Anticonvulsant Activity

Barbiturates are a well-established class of anticonvulsant drugs.[5][6] The structure-activity relationship for their anticonvulsant and hypnotic effects is well-defined, focusing on optimizing lipophilicity for blood-brain barrier penetration.[7]



Structural Feature	Influence on Activity	Key Points	Reference
C5-Disubstitution	Essential for hypnotic/anticonvulsa nt activity.	The sum of carbon atoms in both substituents should ideally be between 6 and 10 for optimal activity.[7]	[7][8]
Nature of C5 Substituents	Branching, unsaturation, or cyclic groups increase potency but shorten the duration of action.	Increased ease of metabolic inactivation. Halogenation of the alkyl substituents enhances potency. Introduction of polar groups (e.g., -OH, -NH2, -COOH) decreases lipid solubility and thus potency.[7]	[7][8]
N-Substitution	Alkylation at N1 or N3.	Reduces acidity and can lead to a shorter onset and duration of action.[7]	[7]
C2-Substitution	Replacement of oxygen with sulfur.	Increases lipophilicity, leading to a faster onset and shorter duration of action (e.g., Thiopental is an ultra-short-acting anesthetic).[8]	[8]
Benzothiazole Hybrids	Incorporation of a benzothiazole ring system.	Compounds 4c, 4d, and 4s showed promising activity in both MES and scPTZ seizure models,	[9][10][11]



indicating a broad spectrum of anticonvulsant action. [9][10]

Antibacterial Activity

While less common, some barbituric acid analogues have been investigated for their antibacterial properties.

Analogue Class	Structural Modification	Key Findings	Target Organisms	Reference
3-Acyl/3- Carboxamido	Acyl or carboxamide group at the N3 position.	Exhibited activity against Grampositive bacteria, including resistant strains. These analogues have favorable physicochemical properties for drug design.	Gram-positive bacteria	[12]
C5-Benzylidene	A 2- hydroxybenzylide ne group at the C5 position.	Derivative 12 showed broad- spectrum bactericidal activity against both Gram- positive and Gram-negative bacteria.	Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive)	[13]

Experimental Protocols



Detailed methodologies are crucial for the objective comparison of compound performance. Below are summaries of key experiments cited in the evaluation of barbituric acid analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

- Cell Culture: Human cancer cell lines (e.g., BEL-7402, MCF-7, HCT-116) are seeded in 96well plates and allowed to adhere overnight.[3]
- Compound Treatment: Cells are treated with various concentrations of the synthesized barbituric acid derivatives for a specified period (e.g., 48 hours).[3]
- MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from dose-response curves.[3]

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[3][4]

- Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
- Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).



- Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking necrotic or late apoptotic cells).
- Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate
 cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late
 apoptotic/necrotic (Annexin V+/PI+).[4]

In Vivo Anticonvulsant Activity: MES and scPTZ Tests

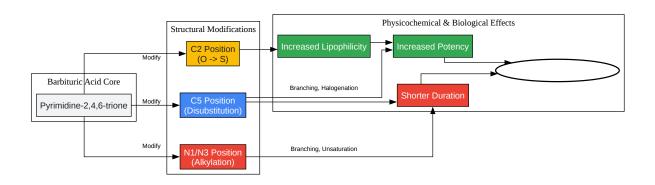
These are standard preclinical models used to identify compounds with potential antiepileptic activity.[9][10]

- Animal Model: Typically, mice are used for these tests.
- Compound Administration: The test compounds are administered to the animals, usually intraperitoneally, at various doses.
- Maximal Electroshock Seizure (MES) Test: At a specific time after drug administration (e.g., 0.5 and 4 hours), a maximal electrical stimulus is delivered via corneal electrodes. The test is designed to induce a tonic-clonic seizure. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.[10]
- Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. This typically induces clonic seizures. The compound's ability to prevent or delay the onset of these seizures is recorded as a measure of protection.[9][10]
- Neurotoxicity Screening: A minimal motor impairment test (e.g., rotarod test) is often
 performed to assess the compound's potential for undesirable sedative or motor side effects.
 [10]

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz help to visualize the complex relationships and processes involved in the study of barbituric acid analogues.

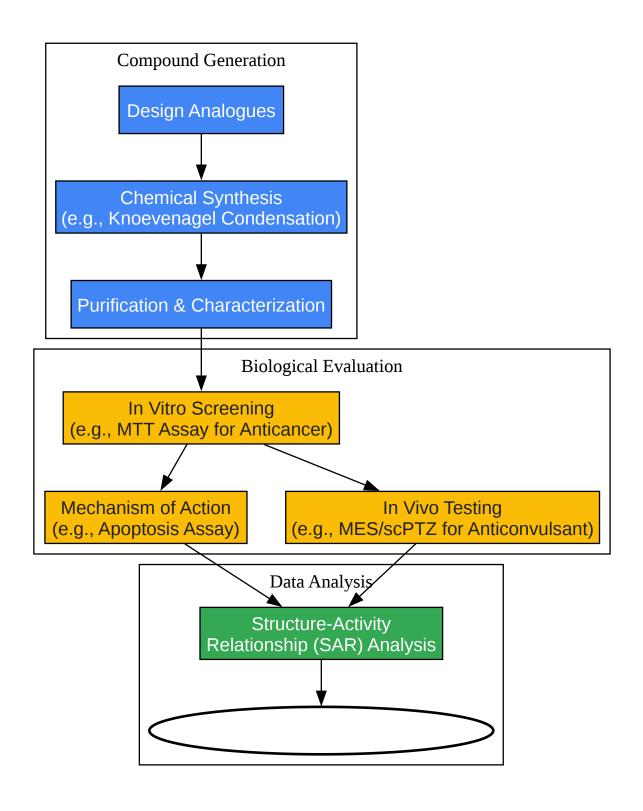




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Caption: Structure-Activity Relationship (SAR) for Anticonvulsant Barbiturates.





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Caption: General workflow for the development of bioactive barbituric acid analogues.



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